

# Thermochemical data for 1-Methylhydantoin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Methylhydantoin

Cat. No.: B147300

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## An In-depth Technical Guide on the Thermochemical Data for 1-Methylhydantoin

This guide provides a comprehensive overview of the experimental thermochemical data for **1-Methylhydantoin** (1-MH). The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic parameters for this compound. The data herein is primarily derived from a detailed 2022 study by Cabrales-Varela et al., which employed several calorimetric and thermogravimetric techniques to determine the energetic properties of 1-MH.[\[1\]](#)[\[2\]](#)

## Thermochemical Data

The quantitative thermochemical data for **1-Methylhydantoin** at  $T = 298.15\text{ K}$  and  $p^\circ = 0.1\text{ MPa}$  are summarized in the tables below. These values are crucial for understanding the molecule's stability and reactivity.

### Table 1: Standard Molar Properties from Combustion Calorimetry

The following table details the standard molar energy of combustion ( $\Delta_c U^\circ$ ), standard molar enthalpy of combustion ( $\Delta_c H^\circ$ ), and the standard molar enthalpy of formation in the crystalline phase ( $\Delta_f H^\circ(\text{cr})$ ) for **1-Methylhydantoin**.[\[1\]](#)

| Property   | Value (kJ·mol <sup>-1</sup> ) |
|--|-------------------------------|
| Standard Molar Energy of Combustion, $\Delta_c U^\circ(\text{cr})$   | -1998.6 $\pm$ 1.1             |
| Standard Molar Enthalpy of Combustion, $\Delta_c H^\circ(\text{cr})$ | -1996.7 $\pm$ 1.1             |
| Standard Molar Enthalpy of Formation, $\Delta_f H^\circ(\text{cr})$  | -450.4 $\pm$ 1.3              |

Uncertainties represent expanded values for a 0.95 confidence level and include contributions from calorimeter calibration and auxiliary materials.[\[1\]](#)

## Table 2: Enthalpies of Phase Change

The enthalpies of fusion, vaporization, and sublimation are presented below. The enthalpy of sublimation was determined by combining the experimental enthalpy of fusion from Differential Scanning Calorimetry (DSC) with the enthalpy of vaporization obtained via Thermogravimetric Analysis (TGA).[\[1\]](#)[\[2\]](#)

| Property   | Value (kJ·mol <sup>-1</sup> ) |
|--|-------------------------------|
| Enthalpy of Fusion, $\Delta_{\text{cr}} H_m^\circ$ (at $T_{\text{fus}} = 431.0$ K) | 22.4 $\pm$ 0.5                |
| Enthalpy of Vaporization, $\Delta_{\text{lg}} H_m^\circ$ (at $T = 298.15$ K)       | 70.3 $\pm$ 2.1                |
| Enthalpy of Sublimation, $\Delta_{\text{crg}} H_m^\circ$ (at $T = 298.15$ K)       | 92.7 $\pm$ 2.2                |

## Table 3: Derived Standard Molar Enthalpy of Formation in the Gas Phase

By combining the enthalpy of formation in the crystalline phase with the enthalpy of sublimation, the standard molar enthalpy of formation in the gas phase ( $\Delta_f H^\circ(\text{g})$ ) was derived.[\[1\]](#)[\[2\]](#)

| Property   | Value (kJ·mol <sup>-1</sup> ) |
|--|-------------------------------|
| Standard Molar Enthalpy of Formation (crystal),<br>$\Delta_f H^\circ(\text{cr})$ | $-450.4 \pm 1.3$              |
| Standard Molar Enthalpy of Sublimation,<br>$\Delta_{\text{crg}} H_m^\circ$       | $92.7 \pm 2.2$                |
| Standard Molar Enthalpy of Formation (gas),<br>$\Delta_f H^\circ(\text{g})$      | $-357.7 \pm 2.6$              |

Uncertainty for the gas-phase enthalpy of formation was calculated using the root sum square method.<sup>[1]</sup>

## Experimental Protocols

The thermochemical data presented were determined using precise and well-established methodologies as detailed below.

### Static Bomb Combustion Calorimetry

This technique was used to determine the combustion energy of **1-Methylhydantoin**.<sup>[1]</sup>

- **Apparatus:** An isoperibolic static bomb calorimeter was used for the experiments.
- **Calibration:** The calorimeter was calibrated using the combustion of benzoic acid (NIST standard reference material 39j), which has a certified massic energy of combustion of  $(26434 \pm 3) \text{ J} \cdot \text{g}^{-1}$ .
- **Sample Preparation:** The **1-Methylhydantoin** sample, with a purity greater than 0.99 (mass fraction), was pressed into pellets.
- **Procedure:** Pellets of 1-MH (approximately 0.5 g) were placed in a crucible within a steel bomb. The bomb was purged with oxygen and then filled with high-purity oxygen to a pressure of 3.04 MPa. Combustion was initiated with a cotton thread fuse. The temperature change in the surrounding water jacket was monitored to calculate the energy of combustion.

- **Data Correction:** Corrections were applied for the combustion of the cotton fuse and for the formation of nitric acid during the combustion process. The standard molar enthalpy of formation for the crystalline phase was calculated from the combustion data using the known standard molar enthalpies of formation for  $\text{H}_2\text{O}(\text{l})$  and  $\text{CO}_2(\text{g})$ .<sup>[1]</sup>

## Differential Scanning Calorimetry (DSC)

DSC was employed to determine the properties of fusion, including temperature and enthalpy of fusion.<sup>[1]</sup>

- **Apparatus:** A DSC instrument was utilized for thermal analysis.
- **Sample Preparation:** Samples of **1-Methylhydantoin** weighing between 1 mg and 3 mg were hermetically sealed in aluminum pans.
- **Procedure:** An initial temperature scan was performed from room temperature to 450 K at a heating rate of  $10 \text{ K}\cdot\text{min}^{-1}$  to check for impurities or crystalline transitions. Subsequent experiments to determine the fusion properties were conducted over a narrower range (420.15 K to 440.15 K) at a slower heating rate of  $1 \text{ K}\cdot\text{min}^{-1}$ .
- **Atmosphere:** The experiments were carried out under a nitrogen gas flow of  $50 \text{ cm}^3\cdot\text{min}^{-1}$ .

## Thermogravimetric Analysis (TGA)

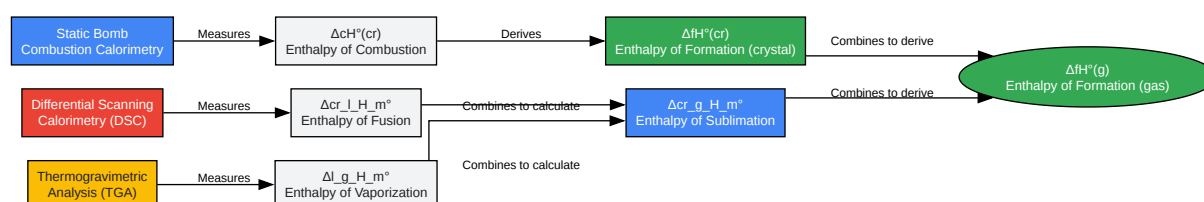
TGA was used to measure mass loss rates as a function of temperature, from which the enthalpy of vaporization was calculated.<sup>[1]</sup>

- **Apparatus:** A TGA Q500 TA Instruments was used, with a balance accuracy of  $0.1 \mu\text{g}$  and temperature sensitivity of  $0.1 \text{ K}$ .
- **Calibration:** The balance was calibrated with NIST certified masses, and the temperature was calibrated by measuring the Curie temperatures of alumel and nickel.
- **Procedure:** Samples of 1-MH (10–15 mg) were heated from room temperature to 500 K at a rate of  $10 \text{ K}\cdot\text{min}^{-1}$ . The mass loss rate of the liquid phase was measured as a function of temperature in the range of 440–460 K.
- **Atmosphere:** The analysis was conducted under a nitrogen gas flow of  $100 \text{ cm}^3\cdot\text{min}^{-1}$ .

- Calculation: The enthalpy of vaporization was determined by applying the Langmuir equation, which relates the mass loss rate ( $dm/dt$ ) to temperature ( $T$ ) and the enthalpy of vaporization ( $\Delta H_m$ ). A plot of  $\ln(dm/dt \cdot T)$  versus  $1/T$  yields a straight line from whose slope the enthalpy of vaporization is calculated.[1]

## Visualization of Experimental Workflow

The logical relationship between the experimental techniques and the derived thermochemical properties is illustrated in the following diagram.



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Caption: Experimental workflow for determining thermochemical properties of **1-Methylhydantoin**.

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## References

- 1. Thermochemical Study of 1-Methylhydantoin [mdpi.com]
- 2. Thermochemical Study of 1-Methylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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